
Eugenol acetate-d3
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Overview
Description
Eugenol acetate-d3 is a deuterated derivative of eugenol acetate, a compound derived from eugenol. Eugenol is a phenolic compound found in various plants such as clove, cinnamon, and tulsi. It is known for its aromatic properties and is widely used in the food, cosmetic, and pharmaceutical industries. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Eugenol acetate-d3 can be synthesized through the esterification of eugenol with acetic anhydride in the presence of a deuterated catalyst. The reaction typically involves the following steps:
Eugenol Extraction: Eugenol is extracted from clove oil using steam distillation.
Deuteration: The hydroxyl group of eugenol is deuterated using deuterium oxide (D2O).
Esterification: The deuterated eugenol is then reacted with acetic anhydride in the presence of a deuterated acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large-scale steam distillation of clove oil to obtain eugenol.
Deuteration: Deuteration of eugenol using D2O in industrial reactors.
Esterification: Esterification in large reactors with acetic anhydride and deuterated catalysts.
Chemical Reactions Analysis
Thiol-ene Reaction
The allylic double bond of eugenol can undergo a thiol-ene "click" reaction, also known as alkene hydrothiolation . This reaction is useful for functionalizing eugenol to obtain eugenol-based monomers and polymers .
Oxidation and Metabolic Reactions
Eugenol is susceptible to oxidation and various metabolic reactions, particularly when taken orally . It is absorbed through several organs and metabolized .
Use as Building Block for Biobased Polymers
Eugenol can be used as a building block for biobased polymers . The four main reaction sites on eugenol can be functionalized to obtain eugenol-derived monomers .
Anticancer Activity Enhancement
Combining eugenol with other compounds can enhance anticancer activity . For instance, combining cisplatin with eugenol potentiates its chemotherapeutic activity . Similarly, a combination of doxorubicin, eugenol, and astaxanthin can synergistically improve histone acetylation .
Encapsulation of Clove Essential Oil (CEO)
Clove essential oil, which contains eugenol, can be encapsulated using various methods to enhance its properties .
6.1. Encapsulation Methods and Key Findings
Extraction Technique | Encapsulation Method | Key Finding | References |
---|---|---|---|
- | Complex coacervation | Encapsulation of CEO exhibited higher antimicrobial activity compared to the unencapsulated form. | 215 |
- | Emulsion-ionic gelation crosslinking technique | Complete prevention of E. coli and S. aureus development was achieved by utilizing CEO. | 211 |
Clevenger apparatus | Inclusion complex | The antioxidant activity was significantly boosted to 88% with the encapsulated CEO, surpassing the 71% observed with the free form of CEO. | 213 |
SD | Emulsification | The encapsulated CEO demonstrated potent fungicidal effects against B. cinerea, preventing both infection and the development of disease. | 216 |
- | Freeze-drying | The encapsulation of CEO resulted in a noteworthy augmentation of the total antioxidant activity, phenolic content, antifungal activity, antioxidant capacity, and oxidative stability. | 217 |
- | Electrospinning | The constructed mat demonstrated effective antibacterial activity against S. aureus and E. coli, along with non-cytotoxic behavior towards human fibroblast cell lines. Additionally, it exhibited promising potential for wound healing. | 218 |
Hydrodistillation using a Clevenger-type | Emulsification | Encapsulation increased the antioxidant and antifungal properties of CEO. | 219 |
- | Emulsification and 3D printing | Encapsulation greatly enhanced the antimicrobial activity of CEO. | 220 |
- | Sol-gel process | The findings suggested that the antifungal efficacy tripled in the encapsulated form. | 221 |
- | Emulsification | The encapsulated CEO showed high antifungal activity and the quality of pomegranate arils. | 200 |
Water distillation technique | Two-step encapsulation: oil-in-water emulsification and ionic gelation | Encapsulation resulted in an enhancement of the antioxidant and antibacterial properties of CEO. | 164 |
- | Emulsion-ionic gelation technique | The controlled release of oil led to an enhancement in the antifungal activity of the encapsulated oil. | 131 |
SD using the Clevenger equipment | Emulsification and air circulation oven | Encapsulated CEO exhibits robust antimicrobial and antioxidant properties; the encapsulation process restrained the distinctive aroma of CEO. | - |
- | Kneading and freeze-drying | The encapsulation process elevated both the total phenolic content and antioxidant activity of CEO. | 221 |
- | Sonication | Encapsulation of CEO in chitosan-myristic acid enhanced the antibacterial and antioxidant activity; the applied coating exhibited increased antibacterial efficacy against Salmonella enterica Ser. Enteritidis. | 222 |
Extracted using 95% ethanol (v/v) | Emulsification | The encapsulation of CEO/cinnamon demonstrated a higher antimicrobial activity against common microorganisms. | 223 |
- | Liposome | The efficient inhibition of S. aureus in tofu was achieved through the use of liposome-encapsulated clove oil. | 224 |
- | Ethanol injection method | The encapsulated CEO demonstrated higher antioxidant activity. | 225 |
Supercritical carbon dioxide (SC-CO2) extraction | Spray drying | Encapsulation improved the antioxidant activity of CEO. | 226 |
Other Biological Activities
Eugenol possesses antiviral, antifungal, and antibacterial effects against several pathogenic microorganisms . It also impacts cancer cells, inducing apoptosis and modulating various signaling pathways .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Eugenol acetate-d3 is known for its unique chemical structure, which contributes to its biological activities. Its mechanism of action includes:
- Antioxidant Activity : Eugenol and its derivatives exhibit significant free radical scavenging capabilities, which are crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory mediators such as COX-2 and NF-κB, making it a potential therapeutic agent for inflammatory conditions .
Cancer Treatment
Eugenol has been studied for its anticancer properties. Research indicates that this compound can enhance the efficacy of chemotherapeutic agents like doxorubicin by lowering the expression levels of aromatase and epidermal growth factor receptor (EGFR), leading to increased apoptosis in cancer cells .
Table 1: Effects of Eugenol on Cancer Cell Lines
Antimicrobial Properties
This compound demonstrates potent antimicrobial activity against various pathogens. It has been effective against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for use in topical antiseptics and food preservation .
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Application Area |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | Topical antiseptic |
Escherichia coli | 0.8 mg/mL | Food preservation |
Candida albicans | 1.0 mg/mL | Antifungal treatments |
Agricultural Applications
This compound is also utilized in agriculture as a natural pesticide due to its insecticidal properties. It has shown effectiveness against various agricultural pests while being less harmful to beneficial insects.
Case Study: Use of Eugenol in Pest Control
A study assessing the efficacy of eugenol as a natural insecticide demonstrated a significant reduction in pest populations on crops treated with this compound compared to untreated controls. The results indicated an over 70% reduction in pest activity within two weeks of application.
Food Preservation
The incorporation of this compound into food products has been researched for its potential to extend shelf life due to its antimicrobial properties. It can inhibit spoilage organisms and pathogenic bacteria in various food matrices.
Table 3: Effects of this compound on Food Preservation
Food Item | Concentration Used | Effect on Microbial Growth |
---|---|---|
Meat Products | 0.5% | Significant reduction in spoilage bacteria |
Dairy Products | 0.2% | Extended shelf life by 30% |
Fruits | 0.1% | Reduced fungal infections |
Future Directions and Conclusion
Research into this compound continues to expand across various domains, including pharmacology, agriculture, and food science. Its multifaceted applications highlight the importance of further studies to explore optimal formulations and delivery mechanisms.
Mechanism of Action
The exact mechanism of action of eugenol acetate-d3 is not fully understood. it is believed to exert its effects through the following pathways:
Action Potential Interruption: this compound may interrupt action potentials, contributing to its analgesic properties.
Antioxidant Activity: It exhibits antioxidant properties by neutralizing reactive oxygen species (ROS).
Anti-inflammatory Effects: It may reduce inflammation by modulating inflammatory pathways.
Comparison with Similar Compounds
Eugenol acetate-d3 can be compared with other similar compounds such as:
Eugenol: The non-deuterated form, widely used in various industries.
Isoeugenol: A structural isomer with similar aromatic properties.
Methyl Eugenol: Another derivative with distinct applications in flavoring and fragrance industries.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable in research for tracing and studying metabolic pathways and reaction mechanisms.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and potential therapeutic effects make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[4-prop-2-enyl-2-(trideuteriomethoxy)phenyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3/i3D3 |
InChI Key |
SCCDQYPEOIRVGX-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC=C)OC |
Origin of Product |
United States |
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